molecular formula C14H21Cl2NO2 B13535994 Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride

Cat. No.: B13535994
M. Wt: 306.2 g/mol
InChI Key: KQCUDNVYVOVLGL-UHFFFAOYSA-N
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Description

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, an isopropylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate, which is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Properties

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoate;hydrochloride

InChI

InChI=1S/C14H20ClNO2.ClH/c1-4-18-14(17)13(9-16-10(2)3)11-5-7-12(15)8-6-11;/h5-8,10,13,16H,4,9H2,1-3H3;1H

InChI Key

KQCUDNVYVOVLGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C)C)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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